

# Clinical Incidence and Characteristics of Dysgeusia

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

Data from the phase 1/2 BELLWAVE-001 trial, which evaluated **Nemtabrutinib** in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), provides the primary evidence for this side effect.

The table below summarizes the key clinical data on dysgeusia from this trial [1] [2].

| Characteristic                 | Details from Clinical Trials                                                                                                                    |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Reported Incidence (Any Grade) | 36% of patients (at the 65 mg dose) [1]                                                                                                         |
| Severity                       | Overwhelmingly <b>Grade 1 or 2</b> (mild to moderate) [2]. In the BELLWAVE-001 study, no grade 3 or higher (severe) dysgeusia was reported [1]. |
| Common Description             | Often described as a <b>metallic taste</b> [3].                                                                                                 |
| Onset and Management           | Considered a common side effect that appears early in treatment. It is generally manageable and rarely leads to treatment discontinuation [2].  |

## Potential Mechanisms and Research Perspectives

For your experimental work, understanding the potential biological basis for this side effect is crucial. The current hypothesis centers on **Nemtabrutinib**'s broad kinase inhibition profile.

- **Kinase Inhibition Profile:** Unlike more selective BTK inhibitors, **Nemtabrutinib** is a less selective compound that inhibits a wider range of kinases [4] [2]. This includes various TEC family kinases, Src kinases, and importantly, kinases outside the BTK pathway.
- **Inhibition of the MAPK Pathway:** Recent profiling studies indicate that **Nemtabrutinib** inhibits several kinases within the mitogen-activated protein kinase (MAPK) signaling pathway [4]. Molecular docking studies suggest it can bind to the ATP-binding pocket of **MEK1**, a key kinase in this pathway [4]. The MAPK pathway is involved in various cellular functions, and its modulation in taste receptor cells is a plausible mechanism for taste disturbance.
- **Broader Context of Drug-Induced Taste Disorders:** It is well-established that a wide range of pharmaceutical agents can cause taste disturbances, with hundreds of drugs documented to cause dysgeusia [3] [5]. Antineoplastic and immunomodulating agents are among the drug categories most frequently associated with this side effect [3].

## Diagram: Proposed Mechanism of **Nemtabrutinib**-Induced Dysgeusia

The following diagram illustrates the hypothesized pathway through which **Nemtabrutinib** may cause dysgeusia, based on current research.



[Click to download full resolution via product page](#)

## Considerations for Research and Development

The clinical management of this side effect is an important area of study. While formal guidelines for **Nemtibrutinib**-specific dysgeusia are not yet established, general strategies for managing drug-induced taste disturbances from oncology can be informative for patient support programs [5]:

- **Oral Hygiene:** Advising frequent brushing and flossing to clear trace minerals.
- **Dietary Modifications:** Suggesting the use of acidic flavors (lemon, tomato), strong herbs and spices, or serving food cold to minimize metallic perception.
- **Utensil Use:** Recommending plastic cutlery instead of metal for some patients.
- **Oral Rinses:** Using rinses with baking soda and salt before meals.

### ***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Nembtabrutinib Generates Responses, Displays ... [onclive.com]
2. Nembtabrutinib: Jennifer Woyach, MD ASH 2022 [oncologytube.com]
3. Oral adverse effects of drugs: Taste disorders - PMC - NIH [pmc.ncbi.nlm.nih.gov]
4. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
5. Drug-Induced Metallic Taste: No Irony [pharmacytimes.com]

To cite this document: Smolecule. [Clinical Incidence and Characteristics of Dysgeusia]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nembtabrutinib-dysgeusia-side-effect>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)